Carboxy-N,N,N-trimethylmethanaminium perchlorate
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Overview
Description
Carboxy-N,N,N-trimethylmethanaminium perchlorate, also known as betaine perchlorate, is a quaternary ammonium compound. It is derived from betaine, a naturally occurring compound found in various plants and animals. Betaine is known for its role in osmoregulation and as a methyl donor in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxy-N,N,N-trimethylmethanaminium perchlorate can be synthesized through the reaction of betaine with perchloric acid. The reaction typically involves the following steps:
- Dissolving betaine in water.
- Adding perchloric acid to the solution.
- Allowing the reaction to proceed at room temperature.
- Isolating the product through crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of betaine and perchloric acid.
- Controlled reaction conditions to ensure complete conversion.
- Purification of the product through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Carboxy-N,N,N-trimethylmethanaminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The perchlorate ion can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions with halide salts can lead to the substitution of the perchlorate ion.
Major Products Formed
Oxidation: Various oxidized derivatives of betaine.
Reduction: Simpler amines and related compounds.
Substitution: Different quaternary ammonium salts.
Scientific Research Applications
Carboxy-N,N,N-trimethylmethanaminium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in osmoregulation and as a methyl donor in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating liver disorders and homocystinuria.
Industry: Utilized in the production of various chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of carboxy-N,N,N-trimethylmethanaminium perchlorate involves its role as a methyl donor. It participates in methylation reactions, transferring methyl groups to various substrates. This process is crucial in the biosynthesis of methionine and other important biomolecules. The compound also plays a role in osmoregulation by maintaining cellular osmotic balance .
Comparison with Similar Compounds
Similar Compounds
Betaine hydrochloride: Similar in structure but with a chloride ion instead of perchlorate.
Glycine betaine: Another derivative of betaine with similar properties.
Trimethylglycine: A simpler form of betaine with similar methyl donor capabilities.
Uniqueness
Carboxy-N,N,N-trimethylmethanaminium perchlorate is unique due to its perchlorate ion, which imparts distinct chemical properties. This makes it suitable for specific applications where other betaine derivatives may not be as effective .
Properties
CAS No. |
62581-04-8 |
---|---|
Molecular Formula |
C5H12ClNO6 |
Molecular Weight |
217.60 g/mol |
IUPAC Name |
carboxymethyl(trimethyl)azanium;perchlorate |
InChI |
InChI=1S/C5H11NO2.ClHO4/c1-6(2,3)4-5(7)8;2-1(3,4)5/h4H2,1-3H3;(H,2,3,4,5) |
InChI Key |
BFQPEAPXHRCDNC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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